7-Bromo-3-hydroxyisoquinolin-1(2H)-one
Description
7-Bromo-3-hydroxyisoquinolin-1(2H)-one is a brominated isoquinolinone derivative characterized by a hydroxyl group at the 3-position and a bromine substituent at the 7-position of the heterocyclic ring. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while bromine contributes to electronic effects and lipophilicity.
Properties
Molecular Formula |
C9H6BrNO2 |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
7-bromo-1-hydroxy-2H-isoquinolin-3-one |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-4H,(H2,11,12,13) |
InChI Key |
SFYRKMSFTUNUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(NC(=O)C=C21)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-hydroxyisoquinolin-1(2H)-one typically involves the bromination of 3-hydroxyisoquinolin-1(2H)-one. A common method includes:
Starting Material: 3-hydroxyisoquinolin-1(2H)-one
Reagent: Bromine (Br2) or N-bromosuccinimide (NBS)
Solvent: Acetic acid or a similar solvent
Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Reduction of the bromine atom to form de-brominated products.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that derivatives of isoquinoline compounds, including 7-bromo-3-hydroxyisoquinolin-1(2H)-one, have shown promising antiviral properties. A study highlighted the ability of certain hydroxyisoquinoline derivatives to inhibit Hepatitis C virus replication, demonstrating a potential therapeutic application in antiviral drug development . The specific mechanisms often involve interference with viral replication processes.
Antimicrobial Properties
Case studies have documented the antimicrobial activity of isoquinoline derivatives. For instance, compounds similar to 7-bromo-3-hydroxyisoquinolin-1(2H)-one have been synthesized and tested against various bacterial strains, showing significant inhibition of growth. This suggests potential use in developing new antibiotics or antimicrobial agents .
Neuropharmacology
Neuroprotective Effects
The neuroprotective properties of isoquinoline derivatives have been a focal point in research related to neurodegenerative diseases. Studies suggest that these compounds can modulate pathways involved in neuronal survival and apoptosis, making them candidates for further exploration in treating conditions like Alzheimer's disease and Parkinson's disease .
Chemical Synthesis
Synthetic Utility
7-Bromo-3-hydroxyisoquinolin-1(2H)-one serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of novel compounds with enhanced biological activities. This versatility is particularly valuable in pharmaceutical chemistry, where the creation of diverse chemical entities is crucial .
Toxicological Studies
Mutagenicity and Carcinogenicity Research
Research on heterocyclic amines, including those derived from isoquinoline structures, has explored their mutagenic and carcinogenic potential. Investigations into the metabolic pathways of these compounds have provided insights into their safety profiles and environmental impacts, which are critical for regulatory assessments .
Data Summary Table
Mechanism of Action
The mechanism of action of 7-Bromo-3-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with genetic material.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs of 7-bromo-3-hydroxyisoquinolin-1(2H)-one, highlighting differences in substituent positions and functional groups:
Key Observations:
- Substituent Position: Bromine at position 7 (as in the parent compound) versus positions 5 or 6 in analogs alters electronic distribution and steric interactions. For example, 6-bromo derivatives exhibit increased steric hindrance .
- Functional Groups: Hydroxyl (-OH) groups enhance hydrophilicity and hydrogen-bonding capacity compared to methyl (-CH₃) or amino (-NH₂) groups. This impacts solubility and binding affinity in biological systems.
Physicochemical Properties
- LogP and Solubility: The hydroxyl group in 7-bromo-3-hydroxyisoquinolin-1(2H)-one reduces LogP compared to its methyl-substituted analog (7-bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, LogP = 1.6) . Bromine increases molecular weight and lipophilicity, but the hydroxyl group counterbalances this effect, making the parent compound more water-soluble than non-hydroxylated analogs.
- Thermal Stability: Methyl-substituted derivatives (e.g., 6-bromo-3-methylisoquinolin-1(2H)-one) exhibit higher melting points (~232–233°C) due to reduced polarity , whereas hydroxylated analogs may decompose at lower temperatures.
Biological Activity
7-Bromo-3-hydroxyisoquinolin-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
- Molecular Formula: C9H7BrN2O
- Molecular Weight: 239.07 g/mol
- IUPAC Name: 7-bromo-3-hydroxyisoquinolin-1(2H)-one
Biological Activity Overview
7-Bromo-3-hydroxyisoquinolin-1(2H)-one has been studied for various biological activities, including:
- Antimicrobial Properties: Research indicates that derivatives of isoquinoline compounds exhibit significant activity against various bacterial strains. For instance, compounds similar to 7-Bromo-3-hydroxyisoquinolin-1(2H)-one have shown notable inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Activity: Several studies have highlighted the cytotoxic effects of isoquinoline derivatives on cancer cell lines. Notably, compounds structurally related to 7-Bromo-3-hydroxyisoquinolin-1(2H)-one demonstrated IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cell lines, indicating strong anticancer potential .
The biological activity of 7-Bromo-3-hydroxyisoquinolin-1(2H)-one can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways. For example, studies suggest that isoquinoline derivatives can act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and transcription .
- DNA Interaction: There is evidence that these compounds can intercalate with DNA, disrupting replication processes in cancer cells. This mechanism contributes to their cytotoxic effects observed in various cancer studies .
Table 1: Antimicrobial Activity of Isoquinoline Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 7-Bromo-3-hydroxyisoquinolin-1(2H)-one | Staphylococcus aureus | 22 | 15 |
| Escherichia coli | 20 | 20 | |
| Pseudomonas aeruginosa | 18 | 25 |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Bromo-3-hydroxyisoquinolin-1(2H)-one | MCF-7 | 12 |
| A549 | 15 | |
| HeLa | 10 |
Case Studies
- Antimicrobial Study: A recent study evaluated the antimicrobial efficacy of several isoquinoline derivatives, including 7-Bromo-3-hydroxyisoquinolin-1(2H)-one. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with the compound displaying a higher potency than standard antibiotics .
- Cytotoxicity Assessment: In vitro assays conducted on MCF-7 and A549 cell lines revealed that 7-Bromo-3-hydroxyisoquinolin-1(2H)-one exhibits potent cytotoxic effects, with IC50 values indicating its potential as an anticancer agent. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
